N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Overview
Description
N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14F2N2O2 and its molecular weight is 292.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is 292.10233402 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on the synthesis and characterization of related compounds, highlighting methodologies for introducing functional groups that could influence the activity and solubility of such molecules. For instance, the synthesis of aromatic polyamides with ether and isopropylidene links in the main chain demonstrates the potential for creating polymers with desired physical properties, which could be applicable to N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide for enhancing its stability or solubility (Hsiao & Yu, 1996).
Biological Activity and Applications
- The compound's structural relatives have been explored for their biological activities, such as antimicrobial and anticancer properties. For example, thiourea derivatives showing significant anti-pathogenic activity suggest that structurally related compounds like N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide might also possess such activities under certain conditions (Limban, Marutescu, & Chifiriuc, 2011).
- The development of PARP inhibitors for cancer treatment, such as ABT-888, demonstrates the potential for N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide to be explored in similar therapeutic contexts, given its structural complexity and potential for interaction with biological targets (Penning et al., 2009).
Chemical Interactions and Mechanistic Studies
- Studies on the interaction of antagonistic compounds with cannabinoid receptors, such as SR141716, provide insight into how N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide might interact with similar targets. The detailed analysis of molecular interactions and conformational preferences in such studies can inform the design and optimization of N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide for specific biological applications (Shim et al., 2002).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c1-8-2-5-13-10(6-8)14(19-21-13)15(20)18-12-4-3-9(16)7-11(12)17/h3-4,7-8H,2,5-6H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSECXWKRSCJZCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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